5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-sulfonic acid chloride
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Overview
Description
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-sulfonic acid chloride is a chemical compound with the molecular formula C10H9ClN2 . It is a derivative of pyrazole, which is an important structural motif found in many biologically and pharmaceutically active compounds .
Synthesis Analysis
The compound was prepared in a series of syntheses to produce new pyrazole derivatives . The synthesis process involved the use of Vilsmeyer conditions, where chlorination of C1 occurs in addition to the expected formylation .Molecular Structure Analysis
The crystal structure of the compound was determined by X-ray diffraction method . The crystal belongs to monoclinic, space group P 2 1 / c with unit cell parameters a = 6.7637 (4) Å, b = 6.8712 (3) Å, c = 22.4188 (10) Å, β = 93.8458 (14)º, V = 1039.56 (9) Å 3 and Z = 4 .Chemical Reactions Analysis
The compound is a highly versatile intermediate for the synthesis of thiolates , azides , amines and fused pyrazolo heterocycles via cyclocondensation reactions .Physical And Chemical Properties Analysis
The compound has an average mass of 192.645 Da and a monoisotopic mass of 192.045425 Da .Scientific Research Applications
Synthesis and Biological Activities
Heterocyclic Compound Synthesis : Research has demonstrated the utility of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-sulfonic acid chloride in the synthesis of novel heterocycles. For instance, its derivatives have been used to create sulfonamide-based heterocycles, which exhibited antimicrobial activities. This process involved the treatment of amino pyrazole with aromatic aldehydes, semicarbazide, and thiosemicarbazide to yield a variety of compounds, including pyrazoles, isoxazoles, and pyrimidinethiones, among others (El‐Emary, Al-muaikel, & Moustafa, 2002).
Catalytic Applications : The compound has also been incorporated into the design of new ionic liquids acting as catalysts for organic synthesis, notably in the Knoevenagel–Michael reaction for producing tetrahydrobenzo[b]pyran derivatives and in the condensation reactions for synthesizing bis(pyrazol-5-ols). Such catalytic activities emphasize its role in facilitating efficient and potentially green synthetic routes (Zolfigol et al., 2015).
Synthetic Methodologies for Pyrazole Derivatives : Further research explored its use in the development of novel synthetic methodologies for pyrazole derivatives, showcasing its versatility in organic synthesis. For example, silica-bonded S-sulfonic acid was employed as a recyclable catalyst for condensing aromatic aldehydes with 3-methyl-l-phenyl-5-pyrazolone, yielding significant yields of bis(pyrazolones) (Niknam, Saberi, Sadegheyan, & Deris, 2010).
Mechanism of Action
Target of Action
It’s known that pyrazole derivatives have a wide spectrum of biological activities, such as antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal, and plant growth regulatory .
Mode of Action
It’s known that pyrazole derivatives interact with their targets to exert their effects . The molecule is linked to its neighbor by two directionally specific C–H···O interactions .
Biochemical Pathways
It’s known that pyrazole derivatives can affect a variety of biochemical pathways due to their wide spectrum of biological activities .
Result of Action
It’s known that pyrazole derivatives can have a variety of effects at the molecular and cellular level due to their wide spectrum of biological activities .
properties
IUPAC Name |
5-chloro-3-methyl-1-phenylpyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O2S/c1-7-9(17(12,15)16)10(11)14(13-7)8-5-3-2-4-6-8/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAVJBJSQMVDNGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)Cl)Cl)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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